molecular formula C15H19N3O4 B6425535 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2034544-88-0

1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No.: B6425535
CAS No.: 2034544-88-0
M. Wt: 305.33 g/mol
InChI Key: PEACLPGUDKMQAN-UHFFFAOYSA-N
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Description

1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound that features a furan ring, a pyrazole ring, and an acetate group

Properties

IUPAC Name

[1-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-11(19)22-15(2,3)14(20)16-10-12(13-6-4-9-21-13)18-8-5-7-17-18/h4-9,12H,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEACLPGUDKMQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a carbamoylation reaction. The final step involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce dihydropyrazoles.

Scientific Research Applications

1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)-2-hydroxyethanone: Similar in structure but lacks the pyrazole ring and acetate group.

    2-(furan-2-yl)-1H-pyrazole: Contains both the furan and pyrazole rings but lacks the carbamoyl and acetate groups.

Uniqueness

1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is a synthetic organic compound that combines furan and pyrazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

This compound features:

  • A furan ring, which is known for its role in various biological activities.
  • A pyrazole ring, which contributes to the compound's pharmacological properties.
  • An acetate group that may influence solubility and bioavailability.

Antimicrobial Properties

Recent studies indicate that compounds containing furan and pyrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus10 µg/mL
Compound BP. aeruginosa5 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

Case Study:
A recent study demonstrated that a related pyrazole derivative reduced inflammation in a murine model of arthritis by 50% compared to control groups, highlighting the potential of these compounds in treating inflammatory diseases .

Anticancer Activity

Research has shown that similar compounds can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle proteins.

Table: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
Compound CHeLa (cervical cancer)15
Compound DMCF-7 (breast cancer)20

The biological activity of 1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with various receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.

Research Findings

A systematic review of literature indicates that compounds with similar structures have been screened for various biological activities:

  • Antiviral Activity: Certain derivatives have shown effectiveness against viral infections, including SARS-CoV-2 .
  • Neuroprotective Effects: Furan-containing compounds are being explored for their potential neuroprotective roles in neurodegenerative diseases.

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